molecular formula C9H9NO4 B1582150 4-Nitrobenzyl acetate CAS No. 619-90-9

4-Nitrobenzyl acetate

Cat. No.: B1582150
CAS No.: 619-90-9
M. Wt: 195.17 g/mol
InChI Key: QNXQLPUEZYZYFC-UHFFFAOYSA-N
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Description

4-Nitrobenzyl acetate is an organic compound with the molecular formula C9H9NO4. It is an ester derived from 4-nitrobenzyl alcohol and acetic acid. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrobenzyl acetate can be synthesized through the acetylation of 4-nitrobenzyl alcohol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, and yields the desired ester in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the same acetylation reaction on a larger scale. Industrial processes may utilize continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 4-nitrobenzyl alcohol and acetic acid.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 4-Nitrobenzyl alcohol and acetic acid.

    Reduction: 4-Aminobenzyl acetate.

    Substitution: Various substituted benzyl acetates depending on the nucleophile used.

Scientific Research Applications

4-Nitrobenzyl acetate is used in various scientific research applications, including:

    Organic Synthesis: As a reagent in the synthesis of more complex organic molecules.

    Proteomics Research: Utilized in the study of proteins and their functions.

    Chemical Biology: Employed in the development of chemical probes and tools for studying biological systems.

    Industrial Applications: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl acetate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of 4-nitrobenzyl alcohol and acetic acid. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by reducing agents.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: Similar in structure but with a phenyl group instead of a benzyl group.

    4-Nitrobenzyl alcohol: The alcohol precursor to 4-nitrobenzyl acetate.

    4-Aminobenzyl acetate: The reduced form of this compound.

Uniqueness

This compound is unique due to its combination of a nitro group and an ester functional group, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and research applications.

Properties

IUPAC Name

(4-nitrophenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXQLPUEZYZYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060711
Record name Benzenemethanol, 4-nitro-, acetate (ester)
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

619-90-9
Record name Benzenemethanol, 4-nitro-, 1-acetate
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Record name Benzenemethanol, 4-nitro-, 1-acetate
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Record name 4-Nitrobenzyl acetate
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Record name Benzenemethanol, 4-nitro-, 1-acetate
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Record name Benzenemethanol, 4-nitro-, acetate (ester)
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Record name p-nitrobenzyl acetate
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Synthesis routes and methods

Procedure details

7.6 g (0.05 mol) of 4-nitrobenzyl alcohol, 4.7 ml (0.05 mol) of acetic anhydride and 5.8 ml (0.1 mol) of acetic acid were introduced into a round-bottomed flask and the mixture was heated at reflux for eight hours. The reaction medium was poured into water, extracted with ethyl ether, the organic phase decanted off, dried over magnesium sulfate and evaporated. The residue was triturated in hexane, filtered and dried. 6.1 g (62%) of 4-nitrobenzyl acetate of melting point 77°-78° C. were recovered.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the crystal structure of 4-Nitrobenzyl acetate reveal about its potential interactions?

A1: The crystal structure of 3-amino-4-nitrobenzyl acetate, a closely related compound, reveals intramolecular resonance-assisted hydrogen bonding between the ortho amino and nitro groups []. Additionally, intermolecular hydrogen bonding and π-stacking are observed. This suggests that this compound may also be capable of engaging in similar interactions, which could be relevant for its binding affinity to potential targets or its packing in solid-state formulations.

Q2: Why is the synthesis of this compound of interest, and what advantages do the described methods offer?

A2: this compound is often used as a protecting group in organic synthesis, particularly for carboxylic acids. The research highlights a facile and efficient method for acetylation of alcohols, using 4-nitrobenzyl alcohol as an example []. This method utilizes readily available sodium bicarbonate as a catalyst and avoids harsh conditions, making it potentially more sustainable and cost-effective for large-scale synthesis.

Q3: Are there alternative synthetic routes to this compound, and what factors might influence their selection for specific applications?

A3: While the provided research focuses on sodium bicarbonate catalyzed acetylation, this compound can also be synthesized via other methods like reacting 4-nitrobenzyl alcohol with acetyl chloride or acetic anhydride in the presence of other catalysts. The choice of method depends on factors like yield, cost of reagents, reaction conditions, ease of purification, and potential environmental impact. For example, while manganese sulfate can catalyze the formation of this compound [], its use might require additional purification steps to remove residual metal, which could be undesirable in certain applications.

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